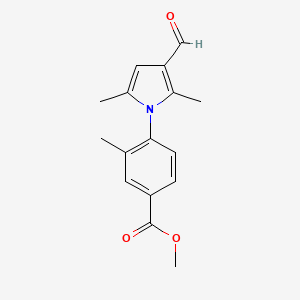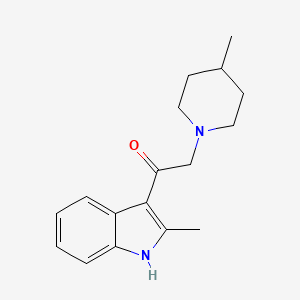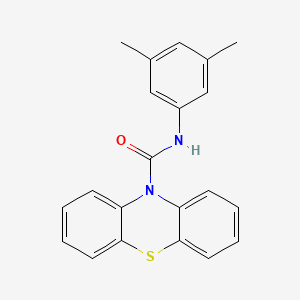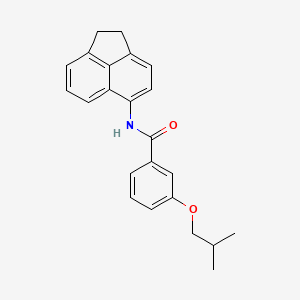
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a chemical compound that belongs to the phenothiazine family. EPTC is a synthetic compound that has been used in various scientific research applications due to its unique properties.
作用机制
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is known to act as a dopamine uptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine uptake, inhibition of acetylcholinesterase activity, and inhibition of monoamine oxidase activity. N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have antipsychotic and sedative effects.
实验室实验的优点和局限性
One advantage of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in lab experiments is its ability to inhibit dopamine uptake, which makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is its potential toxicity, which can be harmful to both the researcher and the subject.
未来方向
There are several future directions for the use of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in scientific research. One direction is to investigate the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters, such as serotonin and norepinephrine. Another direction is to study the potential therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing safer and more effective derivatives of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide for use in scientific research.
In conclusion, N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound that has been used in various scientific research applications. Its unique properties, including its ability to inhibit dopamine uptake, make it a useful tool for studying the effects of dopamine on the central nervous system. However, its potential toxicity is a limitation that must be taken into consideration. Future research could focus on investigating the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters and developing safer and more effective derivatives for use in scientific research.
合成方法
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide can be synthesized by reacting 2-ethylphenylamine with 10-chlorophenothiazine in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide as a white solid that can be purified by recrystallization.
科学研究应用
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been used in various scientific research applications, including but not limited to, studying the effects of phenothiazines on the central nervous system, investigating the role of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in the inhibition of dopamine uptake, and analyzing the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on the activity of enzymes.
属性
IUPAC Name |
N-(2-ethylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-9-3-4-10-16(15)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h3-14H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIVWSRVMZLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)



![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)



![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

